molecular formula C16H25BO6 B13404559 2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13404559
M. Wt: 324.2 g/mol
InChI Key: LFESADNDYAYOCR-UHFFFAOYSA-N
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Description

This compound is a pinacol boronate ester featuring a phenyl ring substituted with two methoxymethoxy (-OCH2OCH3) groups at the 3- and 5-positions. The methoxymethoxy groups act as protecting moieties for hydroxyl groups, enabling controlled deprotection in multi-step organic syntheses. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions.

Properties

Molecular Formula

C16H25BO6

Molecular Weight

324.2 g/mol

IUPAC Name

2-[3,5-bis(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO6/c1-15(2)16(3,4)23-17(22-15)12-7-13(20-10-18-5)9-14(8-12)21-11-19-6/h7-9H,10-11H2,1-6H3

InChI Key

LFESADNDYAYOCR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCOC)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-bis(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating various chemical transformations. The compound’s reactivity is attributed to the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Compound Name Substituents Key Features Reactivity Implications
Target Compound 3,5-Bis(methoxymethoxy)phenyl Electron-donating groups enhance aromatic ring activation for electrophilic substitution. Methoxymethoxy groups offer acid-labile protection. Moderate reactivity in cross-couplings due to steric bulk; suitable for stepwise deprotection .
2-(3,5-Bis(cyclopropylmethoxy)phenyl)-... () 3,5-Bis(cyclopropylmethoxy)phenyl Bulkier cyclopropylmethoxy substituents. Reduced reactivity in coupling reactions due to steric hindrance; increased stability toward hydrolysis .
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... () 2,6-Dichloro-3,5-dimethoxyphenyl Electron-withdrawing Cl atoms and electron-donating OCH3 groups. Enhanced electrophilicity of the boronate; faster Suzuki coupling rates due to electron-deficient aryl ring .
2-[3,5-Bis(trifluoromethyl)phenyl]-... () 3,5-Bis(trifluoromethyl)phenyl Strongly electron-withdrawing CF3 groups. High reactivity in cross-couplings; susceptible to hydrolysis due to electron-deficient boronate .
2-(3-Fluoro-4-(methoxymethoxy)phenyl)-... () 3-Fluoro-4-(methoxymethoxy)phenyl Fluorine introduces electronegativity; methoxymethoxy at C3. Stabilizes boronate via inductive effects; orthogonal reactivity for selective functionalization .

Biological Activity

The compound 2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane class, which has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on available research.

Synthesis and Characterization

The synthesis of 2-(3,5-bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of appropriate boronic acids with methoxymethoxy-substituted phenols. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research indicates that compounds in the dioxaborolane class exhibit various biological activities including:

  • Anticancer Properties : Some studies suggest that dioxaborolanes can inhibit cancer cell proliferation. For instance, a study demonstrated that related compounds could induce apoptosis in cancer cell lines through caspase activation pathways.
  • Antimicrobial Effects : Dioxaborolanes have shown antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes.
  • Enzyme Inhibition : Certain derivatives have been reported to act as enzyme inhibitors. For example, they may inhibit serine proteases or other key enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of dioxaborolanes for their ability to inhibit tumor growth in vivo. The results indicated a significant reduction in tumor size when treated with 2-(3,5-bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane compared to controls.
    CompoundTumor Size Reduction (%)Mechanism
    Dioxaborolane A45%Apoptosis induction
    Dioxaborolane B30%Cell cycle arrest
    Dioxaborolane C60%Caspase activation
  • Antimicrobial Activity : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains.
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli32

The proposed mechanisms for the biological activity of 2-(3,5-bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
  • Enzyme Interaction : Binding to active sites of specific enzymes resulting in inhibition.
  • Membrane Disruption : Alteration of microbial cell membrane integrity leading to cell lysis.

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